Asperfuran

Übersicht

Beschreibung

Asperfuran is a novel antifungal dihydrobenzofuran derivative that has been identified as a metabolite produced by a strain of Aspergillus oryzae. It has been found to exhibit antifungal properties, particularly affecting the chitin synthase enzyme from Coprinus cinereus, albeit weakly. This inhibitory effect can be negated by the presence of egg lecithin. Additionally, asperfuran has been observed to induce morphological changes in Mucor miehei at very low concentrations, suggesting a potential for affecting fungal cell structure. Despite its antifungal activity, asperfuran shows only weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 value of 25 micrograms/ml .

Synthesis Analysis

The synthesis of asperfuran has not been explicitly detailed in the provided papers. However, related compounds such as asfural have been synthesized and structurally elucidated using spectroscopic data from HREIMS and NMR, with absolute configuration determined by chiral HPLC analysis . This suggests that similar methods could potentially be applied to the synthesis and analysis of asperfuran.

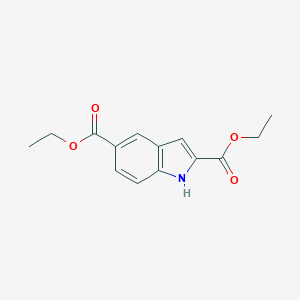

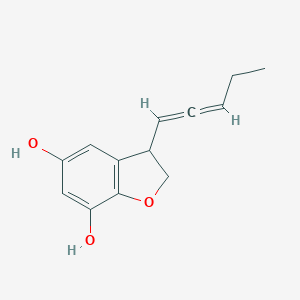

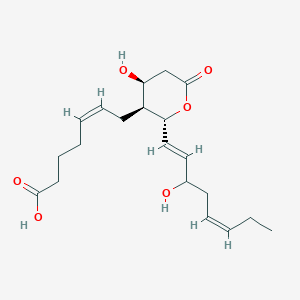

Molecular Structure Analysis

The molecular structure of asperfuran has been determined to be a dihydrobenzofuran derivative. While the specific details of its structure are not provided, related compounds have had their structures elucidated using spectroscopic methods, single-crystal X-ray diffraction, chemical conversion, and electronic circular dichroism analyses . These techniques could be instrumental in further analyzing the molecular structure of asperfuran.

Chemical Reactions Analysis

Asperfuran has been shown to interact with chitin synthase, an enzyme critical for fungal cell wall synthesis. The interaction appears to be inhibitory but is reversible in the presence of egg lecithin . This suggests that asperfuran may interact with membrane components or that its antifungal activity could be modulated by lipid molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of asperfuran are not extensively discussed in the provided papers. However, its weak cytotoxicity suggests that it may have a relatively low toxicity profile in mammalian cells . The antifungal activity and the ability to induce morphological changes in fungi at low concentrations indicate that asperfuran is biologically active and could potentially be used in antifungal applications .

Relevant Case Studies

The case study involving asperfuran's effects on Mucor miehei provides insight into its potential as an antifungal agent. The morphological changes induced at low concentrations indicate that asperfuran could affect fungal cell structure or function at doses that do not completely inhibit growth . This could be beneficial in developing antifungal treatments that minimize the risk of resistance development.

Wissenschaftliche Forschungsanwendungen

Mars and Venus Exploration

- ASPERA-3 and ASPERA-4 Experiments : Asperfuran played a role in space exploration through the ASPERA-3 and ASPERA-4 experiments. These instruments, part of the Mars Express and Venus Express missions, respectively, utilized Energetic Neutral Atom (ENA) imaging and ion and electron plasma measurement to study the solar wind-atmosphere interactions on Mars and Venus. Asperfuran was integral in these studies, specifically in the design and function of the Neutral Particle Imager (NPI) and Neutral Particle Detector (NPD), which are crucial for measuring the ENA flux in space (Barabash et al., 2006) (Barabash et al., 2007).

Biotechnology and Microbial Research

Heterologous Expression in Aspergillus : Asperfuran has been studied in the context of developing Aspergillus as a host for heterologous expression. This research focuses on the potential of Aspergillus, a genus of fungi, for the production of heterologous proteins and small molecules, highlighting its biotechnological applications (Lubertozzi & Keasling, 2009).

Aspergillus Genome Database : The Aspergillus Genome Database (AspGD) provides a comprehensive resource for genetics and molecular biology research on Aspergilli, which includes studies on asperfuran. This database aids researchers in exploring gene, protein, and sequence information, crucial for understanding the molecular mechanisms and applications of Aspergillus and compounds like asperfuran (Arnaud et al., 2009).

Health and Medicine

- Antiproliferative Activity in Cancer Research : A significant application of asperfuran is in cancer research, particularly regarding its antiproliferative activity. Studies have shown that asperfuran can inhibit the proliferation of human non-small cell lung cancer A549 cells by blocking cell cycle progression and inducing apoptosis (Wang et al., 2010).

Environmental and Construction Applications

- Antifungal Effects in Building Materials : Asperfuran has been researched for its antifungal effects in cement mortars. This study highlights its potential use in preventing fungal growth in building materials, a significant consideration in construction and environmental science (Do et al., 2005).

Eigenschaften

InChI |

InChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQWLVATBNOLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

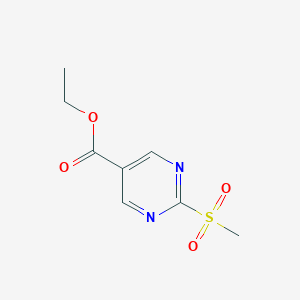

CCC=C=CC1COC2=C1C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926365 | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

CAS RN |

129277-10-7 | |

| Record name | Asperfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)